molecular formula C9H10Na2O7S B12680915 Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite CAS No. 94349-31-2

Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite

Katalognummer: B12680915
CAS-Nummer: 94349-31-2
Molekulargewicht: 308.22 g/mol
InChI-Schlüssel: PSLKSSGDEZUCQT-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite is a chemical compound with the molecular formula C9H10Na2O7S and a molecular weight of 308.21604 g/mol . This compound is known for its unique structural features, which include a benzodioxole ring and a dihydroxymethyl group attached to a monosulphite moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from 1,3-benzodioxole

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the stability of the intermediate products.

    Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Analyse Chemischer Reaktionen

Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the monosulphite group to a sulfide.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

    Major Products: The major products depend on the type of reaction.

Wissenschaftliche Forschungsanwendungen

Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles and 3-(1,3-benzodioxol-5-yl)acrylaldehyde share structural similarities.

    Uniqueness: The presence of the dihydroxymethyl monosulphite group distinguishes it from other benzodioxole derivatives, providing unique chemical and biological properties.

Eigenschaften

CAS-Nummer

94349-31-2

Molekularformel

C9H10Na2O7S

Molekulargewicht

308.22 g/mol

IUPAC-Name

disodium;1,3-benzodioxol-5-yl-(hydroxymethyl-dioxido-oxo-λ6-sulfanyl)methanol

InChI

InChI=1S/C9H12O7S.2Na/c10-4-17(12,13,14)9(11)6-1-2-7-8(3-6)16-5-15-7;;/h1-3,9-11H,4-5H2,(H2,12,13,14);;/q;2*+1/p-2

InChI-Schlüssel

PSLKSSGDEZUCQT-UHFFFAOYSA-L

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C(O)S(=O)(CO)([O-])[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.